![molecular formula C13H17NO6S B7581712 (2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)butanoic acid](/img/structure/B7581712.png)
(2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)butanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research. This compound is also known as DB844, and it is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides.
Mecanismo De Acción
The mechanism of action of (2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)butanoic acid involves the inhibition of DHODH, which is a key enzyme in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of these nucleotides, which are essential for DNA and RNA synthesis, thus inhibiting cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)butanoic acid have been extensively studied in vitro and in vivo. This compound has been shown to inhibit the growth of cancer cells, suppress the immune system, and reduce inflammation in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)butanoic acid in lab experiments include its high potency, selectivity, and specificity towards DHODH. However, the limitations include its low solubility and stability, which can affect its efficacy and reproducibility in different experimental conditions.
Direcciones Futuras
There are several future directions for the research on (2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)butanoic acid. Some of these include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigating the potential of this compound as a drug candidate for the treatment of viral infections, such as COVID-19.
3. Exploring the use of this compound in combination with other drugs or therapies to enhance its efficacy and reduce its toxicity.
4. Studying the mechanism of action of this compound in more detail to identify potential targets and pathways for drug discovery.
5. Developing new formulations or delivery methods to improve the solubility and stability of this compound for clinical applications.
Métodos De Síntesis
The synthesis of (2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)butanoic acid involves several steps, including the preparation of the starting materials and the reaction conditions. The most common method for synthesizing DB844 involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with butane-2,3-dione in the presence of a suitable acid catalyst. This reaction yields the intermediate product, which is then treated with a sulfonyl chloride derivative to form the final product.
Aplicaciones Científicas De Investigación
(2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)butanoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, autoimmune disorders, and viral infections.
Propiedades
IUPAC Name |
(2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-2-10(13(15)16)14-21(17,18)9-4-5-11-12(8-9)20-7-3-6-19-11/h4-5,8,10,14H,2-3,6-7H2,1H3,(H,15,16)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASAUCRLSXSMBH-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.